NBI-35965: A Technical Overview of its Mechanism of Action as a CRF1 Receptor Antagonist
NBI-35965: A Technical Overview of its Mechanism of Action as a CRF1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
NBI-35965 is a potent, selective, and orally active antagonist of the corticotropin-releasing factor receptor 1 (CRF1). This document provides a comprehensive technical guide on the mechanism of action of NBI-35965, detailing its molecular interactions, downstream signaling effects, and preclinical pharmacological profile. Quantitative data from key studies are summarized, and experimental methodologies are described to facilitate reproducibility and further investigation. Visual representations of its signaling pathway and experimental workflows are included to provide a clear and concise understanding of its function.
Introduction
Corticotropin-releasing factor (CRF) and its receptors are key components of the hypothalamic-pituitary-adrenal (HPA) axis and play a crucial role in the body's response to stress. The CRF system, particularly the CRF1 receptor, has been implicated in the pathophysiology of various stress-related disorders, including anxiety, depression, and irritable bowel syndrome. NBI-35965 has emerged as a valuable research tool and potential therapeutic agent due to its high affinity and selectivity for the CRF1 receptor.
Molecular Target and Binding Profile
NBI-35965 is a non-peptide small molecule that acts as a competitive antagonist at the CRF1 receptor. It exhibits high binding affinity for the human CRF1 receptor, effectively blocking the binding of the endogenous ligand, CRF.
Quantitative Binding and Functional Data
| Parameter | Value | Species/System | Reference |
| Ki | 4 nM | Human CRF1 Receptor | [1] |
| pKi | 8.5 | Human CRF1 Receptor | [1][2] |
| Ki (CRF2) | > 10,000 nM | Human CRF2 Receptor | |
| pIC50 (cAMP accumulation) | 7.1 | CRF1 transfected cells | [1] |
| pIC50 (ACTH production) | 6.9 | In vitro | [1] |
Mechanism of Action: Signaling Pathways
The CRF1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[3] By binding to the CRF1 receptor, NBI-35965 prevents the conformational changes induced by CRF binding, thereby inhibiting the activation of the Gs protein and the downstream signaling cascade. This blockade of CRF1 receptor signaling results in the attenuation of stress-induced physiological responses.
Caption: NBI-35965 blocks CRF-induced CRF1 receptor signaling.
In Vivo Pharmacology and Efficacy
NBI-35965 is orally active and brain-penetrant, making it suitable for in vivo studies.[1] Preclinical studies have demonstrated its efficacy in attenuating stress-related physiological and behavioral responses.
Pharmacokinetic Properties in Rats
| Parameter | Value | Dose | Route | Reference |
| Volume of Distribution | 17.8 L/kg | 10 mg/kg | Oral | [1] |
| Plasma Clearance | 17 mL/min/kg | 10 mg/kg | Oral | [1] |
| Half-life | 12 h | 10 mg/kg | Oral | [1] |
| Oral Bioavailability | 34% | 10 mg/kg | Oral | [1] |
| Maximal Plasma Concentration (Cmax) | 560 ng/mL | 10 mg/kg | Oral | [1] |
| Time to Cmax (Tmax) | 1 h | 10 mg/kg | Oral | [1] |
| Maximal Brain Concentration | 700 ng/g | 10 mg/kg | Oral | [1] |
In Vivo Effects
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Reduction of ACTH Production: NBI-35965 reduces CRF- or stress-induced production of adrenocorticotropic hormone (ACTH).[1]
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Anxiolytic Effects: The compound has demonstrated anxiolytic (anxiety-reducing) properties in animal models.[1]
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Visceral Hypersensitivity: In a rat model of stress-induced visceral hyperalgesia, NBI-35965 was shown to blunt this response, suggesting its potential in conditions like irritable bowel syndrome.[4]
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Colonic Motor Function: NBI-35965 inhibits the stress-induced shortening of distal colonic transit time.[4]
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Locus Coeruleus Activation: The compound abolishes the activation of locus coeruleus neurons induced by colorectal distension and intracisternal CRF administration in rats.[5]
Experimental Protocols
Radioligand Binding Assay for CRF1 Receptor
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
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Membrane Preparation: Cell membranes from a stable cell line expressing the human CRF1 receptor are prepared.
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Incubation: Membranes are incubated with a constant concentration of a radiolabeled CRF1 receptor ligand (e.g., [125I]sauvagine) and varying concentrations of NBI-35965.
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Separation: The incubation mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
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Detection: The radioactivity retained on the filter is quantified using a gamma counter.
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Data Analysis: The concentration of NBI-35965 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay
Methodology:
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Cell Culture: Cells stably expressing the CRF1 receptor are cultured in appropriate media.
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Pre-incubation: Cells are pre-incubated with various concentrations of NBI-35965.
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Stimulation: The cells are then stimulated with a fixed concentration of a CRF1 receptor agonist (e.g., CRF or sauvagine).
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Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a commercially available assay kit (e.g., ELISA-based or time-resolved fluorescence resonance energy transfer - TR-FRET).
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Data Analysis: The concentration of NBI-35965 that inhibits 50% of the agonist-induced cAMP production (IC50) is determined.
Conclusion
NBI-35965 is a highly selective and potent CRF1 receptor antagonist with a well-characterized mechanism of action. Its ability to block the CRF1 signaling pathway and its favorable in vivo pharmacological properties make it an invaluable tool for investigating the role of the CRF system in health and disease. The data presented in this guide provide a solid foundation for researchers and drug development professionals interested in the therapeutic potential of CRF1 receptor antagonism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. guidetopharmacology.org [guidetopharmacology.org]
- 4. A novel water-soluble selective CRF1 receptor antagonist, NBI 35965, blunts stress-induced visceral hyperalgesia and colonic motor function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The CRF(1) receptor antagonist, NBI-35965, abolished the activation of locus coeruleus neurons induced by colorectal distension and intracisternal CRF in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
